molecular formula C12H13NO2 B8300328 1-n-Glycidyl-4-methoxy-indole

1-n-Glycidyl-4-methoxy-indole

Cat. No.: B8300328
M. Wt: 203.24 g/mol
InChI Key: AMHRPTYCPXGLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Glycidyl-4-methoxy-indole is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C12H13NO2/c1-14-12-4-2-3-11-10(12)5-6-13(11)7-9-8-15-9/h2-6,9H,7-8H2,1H3

InChI Key

AMHRPTYCPXGLKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (0.64 ml, 7.5 mmole) was added to a stirred solution of 4-methoxyindole (1.0 g, 6.8 mmole) and sodium hydride (0.3 g, 7.8 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for two hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a yellow colored oil (1.5 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a light oil (1.27 g, 92% yield).
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

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